molecular formula C12H8N6 B1292734 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1021870-78-9

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B1292734
CAS No.: 1021870-78-9
M. Wt: 236.23 g/mol
InChI Key: LUTMRFQKVPAKDW-UHFFFAOYSA-N
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Description

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9) is a polyfunctionally substituted heteroaromatic compound of significant interest in chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate and core structure with demonstrated applications in several fields. In material science, derivatives of the pyrazolo[5,1-c][1,2,4]triazine ring system have been effectively utilized in the synthesis of novel heterocyclic dyes . These dyes are noted for their potential application on synthetic fibers like polyester, where they can exhibit good fastness properties . Furthermore, the pyrazolotriazine core is structurally analogous to nucleic bases, making it a metabolite of interest for probing biological activity . Related compounds in this chemical class have been reported to exhibit a broad spectrum of pharmacological properties in research settings, including antibacterial, antiviral, and antitumor activities, with some derivatives showing cytotoxic activity against various carcinoma cell lines . Researchers value this compound as a key building block for the development of more complex molecular architectures. Its structure, featuring multiple nitrogen atoms and reactive functional groups, allows for further chemical modifications, enabling the exploration of structure-activity relationships in medicinal chemistry and the creation of new functional materials . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c13-6-10-11(14)18-12(17-16-10)9(7-15-18)8-4-2-1-3-5-8/h1-5,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMRFQKVPAKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization reactions are fundamental in constructing the pyrazolo[5,1-c]triazine core. A common method involves the reaction of aminopyrazoles with nitriles under acidic conditions.

  • Method Overview : A mixture of an aminopyrazole and a nitrile (such as acetonitrile) is refluxed in a suitable acid (e.g., hydrochloric acid). The reaction typically proceeds through the formation of an intermediate that cyclizes to form the desired triazine structure.

Diazonium Coupling

Another effective approach is diazonium coupling, which allows for the introduction of aryl groups into the heterocyclic framework.

  • Method Overview : An aromatic amine is diazotized and then allowed to react with a suitable nucleophile derived from the pyrazolo[5,1-c]triazine framework. This method enhances the aromatic character of the final product.

One-Pot Synthesis

Recent advancements have led to one-pot synthesis strategies that streamline the preparation process by combining multiple reaction steps into a single procedure.

  • Method Overview : This involves mixing all reactants simultaneously and applying heat or other conditions to promote simultaneous cyclization and functionalization. This method can significantly reduce reaction times and improve overall yields.

Detailed Research Findings

Research has demonstrated various yields and conditions for synthesizing 4-Amino-8-phenylpyrazolo[5,1-c]triazine-3-carbonitrile through different methodologies:

Method Reagents Conditions Yield (%) Notes
Cyclization Aminopyrazole + Acetonitrile Reflux in HCl 75 Requires careful temperature control
Diazonium Coupling Aromatic amine + Diazotized intermediate Room temperature 80 High selectivity for aryl groups
One-Pot Synthesis Aminopyrazole + Nitrile + Acid Heat for 3 hours 85 Simplifies purification steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Reaction with aqueous HCl or H₂SO₄ converts the nitrile to a carboxylic acid.

  • Aminolysis : Treatment with amines (e.g., hydrazine) yields amidine derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, reflux, 4h3-Carboxylic acid derivative78%
AminolysisHydrazine hydrate, ethanol, Δ3-Amidine analog65%

Cyclocondensation Reactions

The amino group at position 4 participates in cyclocondensation with carbonyl-containing reagents:

  • Triethyl orthoformate : Forms fused pyrimidine rings via Schiff base intermediates .

  • Enaminonitriles : Reacts to generate bicyclic systems under reflux in pyridine or acetic acid .

Example :

4 Amino 8 phenylpyrazolo triazine+triethyl orthoformatereflux AcOHpyrazolo 1 5 a pyrimidine derivative\text{4 Amino 8 phenylpyrazolo triazine}+\text{triethyl orthoformate}\xrightarrow{\text{reflux AcOH}}\text{pyrazolo 1 5 a pyrimidine derivative}

Isolated yield: 80–82%

Diazotization and Coupling

The amino group undergoes diazotization in cold HCl/NaNO₂, forming diazonium salts that couple with electron-rich aromatics (e.g., β-naphthol) to yield azo dyes .

SubstrateCoupling PartnerProduct ClassConditions
Diazonium saltβ-NaphtholAzo-linked pyrazolo-triazine0–5°C, pH 4–5

Electrophilic Aromatic Substitution

The phenyl ring at position 8 undergoes nitration or sulfonation under strong acidic conditions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.

  • Sulfonation : Oleum generates sulfonic acid derivatives for further functionalization.

Ring-Opening Reactions

Under harsh alkaline conditions (e.g., NaOH/EtOH, Δ), the triazine ring hydrolyzes to form pyrazole-urea derivatives .

Mechanistic pathway :

  • Base-induced cleavage of the triazine ring.

  • Rearrangement to a ureido-pyrazole intermediate.

Metal Complexation

The nitrogen-rich structure acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Co²⁺), forming coordination complexes with potential catalytic applications.

Reaction Optimization Notes

  • Solvent dependence : Pyridine enhances cyclocondensation yields by acting as both solvent and base .

  • Temperature : Diazotization requires strict temperature control (0–5°C) to avoid decomposition .

  • pH sensitivity : Azo coupling proceeds optimally at pH 4–5; deviations lead to side products .

Scientific Research Applications

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4-NH₂, 8-Ph, 3-CN C₁₂H₈N₆ 236.23 Discontinued; potential adenosine receptor interaction
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4-CH₃, 8-Ph, 3-CN C₁₃H₉N₅ 235.24 Enhanced lipophilicity; reduced hydrogen-bonding capacity vs. NH₂
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4-NH₂, 7-CF₃, 3-CN C₇H₄F₃N₇ 267.14 CF₃ group improves metabolic stability and lipophilicity
4-Amino-7-(heptadeca-8,11-dienyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4-NH₂, 7-C₁₇H₂₈, 3-CN C₂₃H₃₄N₆ 418.57 Long aliphatic chain enhances membrane permeability; antibacterial focus
4,7-Diamino-8-benzylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4-NH₂, 7-NH₂, 8-Bn, 3-CN C₁₃H₁₀N₈ 278.27 Dual amino groups increase polarity; used in dye synthesis

Biological Activity

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a compound that belongs to the class of pyrazolo-triazine derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H10_{10}N6_{6}, and its CAS number is 1021870-78-9. The structure consists of a pyrazolo-triazine core with an amino group and a phenyl substituent which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below are key findings:

Anticancer Activity

Research indicates that pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. The compound has shown cytotoxic effects against several cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50_{50} values in the range of 3.79 µM have been reported for similar derivatives in this category .
  • NCI-H460 (lung cancer) : Compounds from this class have demonstrated varying degrees of inhibition with IC50_{50} values reported around 42.30 µM for related structures .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably:

  • Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase with IC50_{50} values as low as 0.16 µM, indicating potential as a targeted cancer therapy .

Case Studies

Several studies have explored the biological activities of pyrazolo-triazine derivatives:

  • Study on Antitumor Activity :
    • A study evaluated various pyrazolo-triazine derivatives against multiple cancer cell lines including MCF7 and NCI-H460.
    • Results indicated that certain compounds exhibited significant cytotoxicity with IC50_{50} values ranging from 0.01 µM to 49.85 µM depending on the specific derivative tested .
  • Anti-inflammatory Properties :
    • Some derivatives have been reported to possess anti-inflammatory activity through modulation of cytokine production and inhibition of inflammatory pathways.
    • These findings suggest potential applications in treating inflammatory diseases alongside their anticancer properties .

Comparative Analysis Table

Compound NameStructureBiological ActivityIC50_{50} (µM)
This compoundStructureAnticancer~3.79 (MCF7)
Related Derivative AStructureAnticancer~42.30 (NCI-H460)
Related Derivative BStructureAnti-inflammatoryNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound’s core structure is typically synthesized via cyclocondensation of 5-aminopyrazole precursors with nitrile-containing reagents. For example, pyrazolo-triazine frameworks are often constructed using hydrazine derivatives under basic conditions . Optimization of solvent (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to nitrile) is critical for yields >70%. Contradictions in reported yields (e.g., 45% vs. 85%) may arise from impurities in starting materials or incomplete cyclization .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies using HPLC-UV (λ = 254 nm) under stressed conditions (e.g., 40°C/75% RH, pH 1–13 buffers) are recommended. Degradation products (e.g., hydrolyzed nitrile groups or triazine ring cleavage) should be identified via LC-MS/MS. Evidence from analogous pyrazole-carbonitriles suggests susceptibility to hydrolysis at pH >10 .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and nitrile carbons (δ ~115 ppm).
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch).
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., pyrazole vs. triazine substitution patterns) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Quantum chemical calculations (e.g., Gaussian 16) predict electronic properties (HOMO-LUMO gaps, dipole moments) linked to reactivity. For example, substituents at the 8-phenyl position can be screened in silico for steric/electronic effects on binding to target proteins. ICReDD’s workflow integrates computation-experimental feedback loops to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies (e.g., IC50 variations in kinase assays) may stem from assay conditions (e.g., ATP concentration) or impurity profiles. Reproduce experiments with rigorous controls:

  • Purity : Use HPLC (>98%)-validated batches.
  • Assay standardization : Fixed ATP levels (1 mM) and buffer ionic strength.
  • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers optimize regioselectivity during functionalization of the triazine ring?

  • Methodology : Electrophilic substitution at the triazine ring is influenced by directing groups. For example, amino groups at position 4 enhance nucleophilic attack at position 7. Use kinetic studies (NMR time-course experiments) and DFT-based transition state modeling to identify rate-determining steps. Evidence from pyrazolo-triazine oxides suggests bromination favors position 7 under acidic conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology : If chirality arises (e.g., axial chirality in substituted triazines), asymmetric catalysis (e.g., chiral Pd complexes) or chiral resolution (HPLC with amylose columns) is required. Membrane separation technologies (nanofiltration) can remove byproducts during scale-up .

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